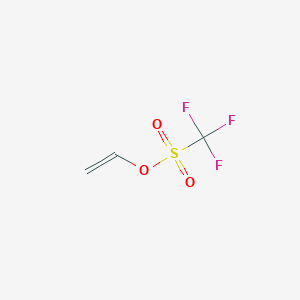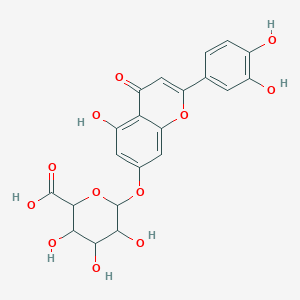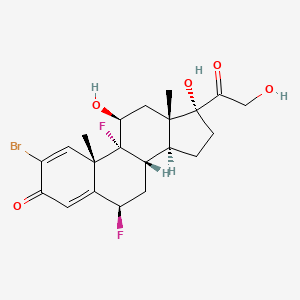
Vinyl triflate
Descripción general
Descripción
Vinyl triflate, also known as vinyl trifluoromethanesulfonate, is an organic compound characterized by the presence of a vinyl group attached to a trifluoromethanesulfonate group. This compound is widely recognized for its utility in organic synthesis, particularly in cross-coupling reactions. This compound serves as a versatile intermediate in the formation of carbon-carbon and carbon-heteroatom bonds, making it a valuable reagent in the field of synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Vinyl triflate can be synthesized through several methods, with one of the most common routes involving the reaction of vinyl halides with triflic anhydride in the presence of a base such as pyridine. Another method includes the reaction of ketones with lithium diisopropylamide (LDA) and N-(2-pyridyl)triflimide under kinetically controlled conditions .
Industrial Production Methods: In industrial settings, this compound is typically produced through the reaction of vinyl ethers with triflic anhydride. This method is favored due to its efficiency and scalability, allowing for the large-scale production of this compound required for various applications in organic synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Vinyl triflate undergoes a variety of chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the triflate group is replaced by a nucleophile.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Radical Reactions: this compound can also undergo radical reactions, leading to the formation of various functionalized products.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Triethyl(trifluoromethyl)silane: An additive used to improve regioselectivity in fluorination reactions.
Triethyl Borane: A radical initiator used in the synthesis of α-trifluoromethylated ketones from vinyl triflates.
Major Products:
Alkenes: Formed through cross-coupling reactions.
Fluorinated Compounds: Produced via fluorination reactions.
Trifluoromethylated Ketones: Resulting from radical reactions.
Aplicaciones Científicas De Investigación
Vinyl triflate has a wide range of applications in scientific research, including:
Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of vinyl triflate primarily involves its role as an electrophile in various chemical reactions. In cross-coupling reactions, this compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination steps to form the desired product . The triflate group acts as a good leaving group, facilitating these reactions.
Comparación Con Compuestos Similares
Vinyl Bromide: Used in similar cross-coupling reactions but with different reactivity profiles.
Vinyl Sulfonate: Another alternative with distinct reactivity and applications.
Vinyl triflate’s unique properties and versatility make it an indispensable reagent in modern organic synthesis, with applications spanning chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
ethenyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O3S/c1-2-9-10(7,8)3(4,5)6/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDXQSUSMHZCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472101 | |
| Record name | vinyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53547-61-8 | |
| Record name | Ethenyl 1,1,1-trifluoromethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53547-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | vinyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one](/img/structure/B1252075.png)


![Bicyclo[4.1.0]hepta-2,4-diene](/img/structure/B1252079.png)




![4-[2-Methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octane-5,6-diol](/img/structure/B1252086.png)




